REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.Cl.Cl.N(C(C1NCCN=1)(C)C)=NC(C1NCCN=1)(C)C>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:7][Cl:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9] |f:4.5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
VA-044
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N(=NC(C)(C)C=1NCCN1)C(C)(C)C=1NCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for about one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was sparged with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
The nitrogen sparge
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
TEMPERATURE
|
Details
|
by raising the temperature of the solution to 44° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
were continued for about 21 hours
|
Duration
|
21 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
CCl.C(C=C)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[Cl-:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.Cl.Cl.N(C(C1NCCN=1)(C)C)=NC(C1NCCN=1)(C)C>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:7][Cl:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9] |f:4.5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
VA-044
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N(=NC(C)(C)C=1NCCN1)C(C)(C)C=1NCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for about one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was sparged with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
The nitrogen sparge
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
TEMPERATURE
|
Details
|
by raising the temperature of the solution to 44° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
were continued for about 21 hours
|
Duration
|
21 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
CCl.C(C=C)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |